Cas no 35872-49-2 (5-(3,4-Dimethylphenyl)pentanoic acid)
5-(3,4-Dimethylphenyl)pentanoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(3,4-Dimethylphenyl)pentanoic acid
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- Inchi: InChI=1S/C13H18O2/c1-10-7-8-12(9-11(10)2)5-3-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15)
- InChI Key: NBIGLNVWUXLOKF-UHFFFAOYSA-N
- SMILES: CC1=CC=C(CCCCC(=O)O)C=C1C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
5-(3,4-Dimethylphenyl)pentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019121272-1g |
5-(3,4-Dimethylphenyl)pentanoic acid |
35872-49-2 | 95% | 1g |
$357.52 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734355-1g |
5-(3,4-Dimethylphenyl)pentanoic acid |
35872-49-2 | 98% | 1g |
¥3214.00 | 2024-05-16 | |
| Crysdot LLC | CD12078973-1g |
5-(3,4-Dimethylphenyl)pentanoic acid |
35872-49-2 | 95+% | 1g |
$402 | 2024-07-24 |
5-(3,4-Dimethylphenyl)pentanoic acid Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 5-(3,4-Dimethylphenyl)pentanoic acid
Introduction to 5-(3,4-Dimethylphenyl)pentanoic acid (CAS No. 35872-49-2)
5-(3,4-Dimethylphenyl)pentanoic acid, with the chemical formula C11H14O2 and CAS number 35872-49-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This linear saturated fatty acid derivative features a pentanoic acid backbone substituted with a 3,4-dimethylphenyl group, making it a valuable intermediate in synthetic chemistry and drug development. Its unique structural properties have garnered attention for its potential applications in medicinal chemistry and material science.
The 3,4-dimethylphenyl moiety introduces steric and electronic effects that can influence the compound's reactivity and biological activity. This feature makes 5-(3,4-Dimethylphenyl)pentanoic acid a versatile building block for designing novel molecules with tailored properties. Recent studies have highlighted its role in the synthesis of bioactive peptides and non-peptide drugs, where its structural motif contributes to improved pharmacokinetic profiles and target specificity.
In pharmaceutical research, 5-(3,4-Dimethylphenyl)pentanoic acid has been explored as a precursor for various therapeutic agents. For instance, its derivatives have shown promise in the development of enzyme inhibitors and anti-inflammatory compounds. The compound's ability to undergo selective modifications allows researchers to fine-tune its pharmacological effects, making it a valuable asset in drug discovery pipelines.
One of the most compelling aspects of 5-(3,4-Dimethylphenyl)pentanoic acid is its potential in material science applications. The combination of hydrophobicity provided by the aromatic ring and lipophilicity from the pentanoic acid chain makes it suitable for use in polymer synthesis and as an additive in specialty coatings. These materials exhibit enhanced durability and chemical resistance, which are critical for industrial applications.
Recent advancements in computational chemistry have further elucidated the reactivity patterns of 5-(3,4-Dimethylphenyl)pentanoic acid, enabling more efficient synthetic routes. Molecular modeling studies suggest that this compound can participate in various organic transformations, including esterification, amidation, and alkylation, facilitating its integration into complex synthetic strategies.
The biological activity of 5-(3,4-Dimethylphenyl)pentanoic acid has also been investigated in detail. Preclinical studies indicate that certain derivatives exhibit inhibitory effects on key enzymes involved in metabolic pathways. These findings suggest that modifications to the 3,4-dimethylphenyl group could enhance binding affinity and reduce off-target effects, paving the way for more effective therapeutic interventions.
In conclusion, 5-(3,4-Dimethylphenyl)pentanoic acid (CAS No. 35872-49-2) is a multifaceted compound with broad applications across chemistry and medicine. Its unique structural features make it an indispensable tool for researchers seeking to develop innovative solutions in drug design and material engineering. As scientific understanding continues to evolve, the potential uses of this compound are likely to expand further, reinforcing its significance in modern research endeavors.
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